N-[2-(1H-Imidazol-1-yl)ethyl]acetamide
Description
Historical Context of Imidazole (B134444) and Acetamide (B32628) Scaffold Investigation
The journey into understanding N-[2-(1H-Imidazol-1-yl)ethyl]acetamide begins with an appreciation of its constituent parts. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, was first synthesized in 1858. nih.gov Its significance was quickly recognized as it forms the core of the essential amino acid histidine and the neurotransmitter histamine. nih.gov This biological prevalence has made the imidazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.gov The versatility of the imidazole ring allows it to participate in various biological interactions, including hydrogen bonding and coordination with metal ions, making it a frequent component in the design of new therapeutic agents. acs.orgjchemrev.com
Similarly, the acetamide group, the simplest amide derived from acetic acid, has a long history of use in chemical research and industry. wikipedia.org While acetamide itself is used as a solvent and plasticizer, its derivatives have been extensively explored in medicinal chemistry. wikipedia.org The amide bond is a fundamental linkage in peptides and proteins, and the acetamide moiety can act as a hydrogen bond donor and acceptor, influencing the solubility and interaction of molecules with biological targets. evitachem.com The investigation of acetamide derivatives has led to the development of compounds with a wide range of biological activities. evitachem.com
Significance of the this compound Motif in Chemical Research
The combination of the imidazole and acetamide functionalities in the this compound motif creates a molecule with a unique set of properties. The imidazole ring provides a site for potential coordination and catalytic activity, while the acetamide group can engage in hydrogen bonding and other intermolecular interactions. The ethyl linker provides a degree of conformational flexibility, allowing the two functional groups to orient themselves in various ways.
This structural arrangement makes this compound a valuable building block in the synthesis of more complex molecules. Researchers have utilized this and closely related motifs to create a variety of derivatives with tailored properties. For example, the introduction of a nitro group to the imidazole ring, as seen in compounds like N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, has been explored for its potential in developing agents for imaging and treating hypoxic tumors. nih.govgoogle.com The core structure of this compound provides a stable and versatile platform for such chemical modifications.
Below is a table of some related imidazole-acetamide compounds and their areas of research:
| Compound Name | Area of Research | Reference |
| N-Benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide | Hypoxic tumor imaging and therapy | nih.govgoogle.com |
| N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | Radiotracer for PET imaging of tumor hypoxia | epa.gov |
| Imidazole-4-N-acetamide derivatives | Selective targeting of cyclin-dependent kinases | nih.gov |
| N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) | Antibacterial activity | nih.gov |
Current Research Trajectories and Scope for the Compound
Current research involving the this compound motif is largely focused on the synthesis and evaluation of its derivatives for various biological activities. The inherent properties of the imidazole and acetamide groups make this scaffold a promising starting point for the development of new therapeutic agents.
One significant area of investigation is in the field of oncology. Researchers are exploring how modifications to the this compound structure can lead to compounds with selective activity against cancer cells. For instance, studies on imidazole-4-N-acetamide derivatives have shown promise in selectively targeting cyclin-dependent kinases (CDKs), which are crucial enzymes in cell cycle progression and are often dysregulated in cancer. nih.gov
The development of imaging agents is another active area of research. By incorporating a radioactive isotope, such as fluorine-18, into the this compound framework, scientists are creating radiotracers for positron emission tomography (PET) imaging. These agents can help in the non-invasive visualization and characterization of tumors, particularly in identifying hypoxic regions that are resistant to conventional therapies. nih.gov
Furthermore, the this compound motif is being used as a scaffold to develop compounds with antimicrobial properties. The search for new antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. The ability of the imidazole ring to interact with various biological targets makes it an attractive component in the design of novel antibacterial agents. nih.gov
While much of the current research focuses on derivatives, the parent compound, this compound, remains a key reference molecule. Its synthesis and characterization provide a baseline for understanding the structure-activity relationships of its more complex analogues. As research continues to uncover the diverse potential of imidazole- and acetamide-containing molecules, the significance of this compound as a fundamental building block is likely to grow.
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)acetamide |
InChI |
InChI=1S/C7H11N3O/c1-7(11)9-3-5-10-4-2-8-6-10/h2,4,6H,3,5H2,1H3,(H,9,11) |
InChI Key |
KUQMZLNNWPMISW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN1C=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N 2 1h Imidazol 1 Yl Ethyl Acetamide and Analogues
Retrosynthetic Strategies for the Imidazole-Ethyl-Acetamide Scaffold
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For N-[2-(1H-Imidazol-1-yl)ethyl]acetamide, the primary disconnections involve the amide bond and the N-alkylation of the imidazole (B134444) ring.
Amide Bond Disconnection: The most apparent retrosynthetic step is the cleavage of the amide bond. This disconnection points to 2-(1H-imidazol-1-yl)ethanamine and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), as the immediate precursors. This approach is synthetically straightforward due to the high reactivity of the primary amine towards acylation.
Imidazole N-Alkylation Disconnection: An alternative strategy involves disconnecting the ethylacetamide side chain from the imidazole ring. This leads to imidazole and a suitable ethylacetamide derivative bearing a leaving group, such as N-(2-chloroethyl)acetamide. This route focuses on the formation of the carbon-nitrogen bond at the N-1 position of the imidazole ring.
These two primary retrosynthetic pathways offer flexibility in the choice of starting materials and reaction conditions, allowing chemists to tailor the synthesis based on the availability and reactivity of precursors.
Conventional Synthetic Approaches
Building upon the retrosynthetic analysis, conventional synthetic methods provide practical means to assemble this compound and its derivatives. These methods are well-established and have been extensively utilized in organic synthesis.
Amide Bond Formation in this compound Synthesis
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation typically involves the reaction of an amine with a carboxylic acid or its activated derivative. scribd.com
A common and efficient method is the acylation of 2-(1H-imidazol-1-yl)ethanamine. This can be achieved using various acetylating agents:
Acetyl Chloride: In the presence of a base like triethylamine (B128534) or pyridine, acetyl chloride readily reacts with the primary amine to form the desired amide. The base is necessary to neutralize the hydrochloric acid generated during the reaction.
Acetic Anhydride: This reagent offers a less vigorous alternative to acetyl chloride and often provides high yields of the acetylated product. The reaction can be performed in a variety of solvents, including dichloromethane (B109758) or even under neat conditions.
Acetic Acid with Coupling Agents: Direct amidation of 2-(1H-imidazol-1-yl)ethanamine with acetic acid can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govnih.gov These reagents activate the carboxylic acid, promoting its reaction with the amine.
The choice of method often depends on the scale of the reaction, the desired purity of the product, and the cost and availability of the reagents. For instance, a study on the synthesis of a related 2-nitroimidazole (B3424786) derivative, N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide, utilized EDC as a coupling agent for the amide bond formation. nih.govnih.gov
Imidazole Ring Functionalization and Derivatization Routes
The versatility of the imidazole ring allows for a wide range of functionalization and derivatization, leading to a diverse library of analogs. These modifications can be introduced either before or after the attachment of the ethylacetamide side chain.
One common approach is the direct functionalization of the imidazole ring itself. For example, electrophilic substitution reactions can introduce various substituents at the C-2, C-4, or C-5 positions. However, regioselectivity can be a challenge. More controlled methods often involve the synthesis of a pre-functionalized imidazole ring followed by N-alkylation.
The Debus synthesis, first reported in 1858, offers a classical method for creating C-substituted imidazoles from glyoxal, formaldehyde, and ammonia (B1221849), although it often results in low yields. derpharmachemica.com Modern variations of this and other multicomponent reactions are frequently employed to generate substituted imidazoles. niscpr.res.in
Furthermore, the nitrogen atoms of the imidazole ring can be alkylated or acylated. For instance, in the synthesis of certain anticancer agents, alkylation of the imidazole ring at the N-1 or N-3 position has been shown to be a key step. researchgate.net The synthesis of N-(thiazol-2-yl)acetamide, a related heterocyclic amide, was achieved by refluxing acetyl chloride and 2-aminothiazole (B372263) in dry acetone. researchgate.net This highlights a common strategy for acylating nitrogen-containing heterocycles.
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have gained significant traction in organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijprt.org These principles are increasingly being applied to the synthesis of imidazole derivatives.
Microwave-Assisted Synthesis and Solid-State Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity compared to conventional heating methods. nih.govresearchgate.net
Several studies have reported the successful application of microwave irradiation for the synthesis of imidazole derivatives. derpharmachemica.comniscpr.res.inacs.org For example, a one-pot multicomponent reaction to synthesize aryl imidazoles was significantly enhanced by microwave assistance, with reaction times reduced to 12-16 minutes under solvent-free conditions. niscpr.res.in Similarly, the synthesis of 2,4,5-triphenyl imidazoles was achieved in just 1-3 minutes under microwave irradiation. jetir.org These examples demonstrate the potential of microwave technology to streamline the synthesis of the imidazole core of this compound.
Solid-state reactions, where reactions are carried out in the absence of a solvent, also align with the principles of green chemistry. These reactions can reduce waste and simplify purification processes.
Solvent-Free and Neat Reaction Conditions
The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reactions offer a significant environmental advantage by reducing pollution and the costs associated with solvent purchase and disposal. acs.org
The synthesis of various imidazole derivatives has been successfully demonstrated under solvent-free conditions. jetir.org For instance, the El-Saghier reaction, a novel method for synthesizing imidazolidin-4-ones, is performed under neat conditions at 70°C, achieving excellent yields of 90-98% in a short timeframe. acs.orgnih.gov This approach avoids the use of hazardous solvents and simplifies the work-up procedure. The synthesis of acetamide (B32628) itself can be achieved by reacting acetic acid and ammonia liquor, showcasing a solvent-minimized approach. google.com These methodologies could be adapted for the synthesis of this compound, further enhancing its environmental profile.
Catalyst-Free and Organocatalytic Methodologies
The formation of the amide bond in this compound is a critical step that can be achieved through several catalyst-free and organocatalytic approaches. These methods are increasingly favored due to their milder reaction conditions and reduced potential for metal contamination in the final product.
Catalyst-Free Methodologies:
A common and straightforward catalyst-free method for the synthesis of this compound involves the direct acylation of 1-(2-aminoethyl)imidazole with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction typically proceeds by nucleophilic attack of the primary amine on the carbonyl carbon of the acetylating agent. google.com For instance, the reaction of an amine with an acyl chloride is a vigorous reaction that results in the formation of an N-substituted amide and the corresponding ammonium (B1175870) chloride salt. chemistryviews.org
Recent advancements in catalyst-free amidation reactions have focused on the use of less reactive starting materials under thermal conditions or with the aid of greener solvents. For example, direct amidation of carboxylic acids has been achieved without catalysts at elevated temperatures in solvents like DMSO. ijarsct.co.in Another sustainable approach involves the direct amidation of esters using only water as a green solvent, driven by the C(acyl)-O bond cleavage. rsc.org While not specifically documented for this compound, these methodologies present viable, environmentally benign alternatives for its synthesis.
A notable catalyst-free approach involves the photochemical N-acylation of azoles with aldehydes. In this method, an acyl radical is generated from an aldehyde, which then reacts with the azole to form the N-acylated product. chemistryviews.org
Organocatalytic Methodologies:
Organocatalysis offers a powerful alternative to metal-based catalysis for amide bond formation, often providing high yields and selectivity under mild conditions. While specific organocatalytic syntheses of this compound are not extensively reported, general principles of organocatalytic acyl transfer are applicable. nih.gov
N-Methylimidazole itself has been studied as a catalyst for the acetylation of alcohols, proceeding through a general base catalysis mechanism with acetic anhydride. google.com This suggests that imidazole-containing molecules can participate in their own catalytic cycles. The development of organocatalytic methods for the enantioselective acylation of amines is an active area of research and holds promise for the synthesis of chiral analogs of this compound. nih.gov
The following table summarizes representative catalyst-free and organocatalytic amidation strategies that could be adapted for the synthesis of the target compound.
| Methodology | Reactants | Conditions | Key Features | Reference |
| Direct Acylation | 1-(2-aminoethyl)imidazole, Acetyl Chloride | Typically in an inert solvent | Vigorous reaction, high yield | chemistryviews.org |
| Direct Amidation | Carboxylic Acid, Amine | High temperature, DMSO | Catalyst-free, green solvent | ijarsct.co.in |
| Ester Amidation | Ester, Amine | Water | Catalyst- and base-free, sustainable | rsc.org |
| Photochemical Acylation | Azole, Aldehyde | BrCCl₃, 365 nm light | Mild, catalyst-free | chemistryviews.org |
| Organocatalytic Acyl Transfer | Amine, Acylating Agent | Organocatalyst (e.g., chiral base) | Enantioselective potential | nih.gov |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. scitube.io The application of flow chemistry to the synthesis of heterocyclic compounds, including imidazoles, is well-documented. researchgate.netnih.govuc.pt
While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry can be readily applied. A hypothetical flow process would involve pumping solutions of 1-(2-aminoethyl)imidazole and an acetylating agent through a heated reactor coil. The short reaction times and precise temperature control afforded by flow reactors could lead to higher yields and purity of the final product.
For instance, the synthesis of an imidazole fragment en route to the drug Daclatasvir has been successfully demonstrated in a continuous-flow system. researchgate.net Similarly, highly functionalized imidazo-oxadiazoles have been prepared using a multi-step continuous-flow method that incorporates microfluidic extraction for purification. nih.gov These examples underscore the potential of flow chemistry for the efficient and scalable production of this compound and its derivatives.
The table below illustrates the potential advantages of a flow chemistry approach for the synthesis of the target compound, based on analogous systems.
| Parameter | Batch Synthesis | Flow Synthesis (Projected) | Reference (Analogous Systems) |
| Reaction Time | Hours | Minutes | researchgate.netnih.gov |
| Temperature Control | Less Precise | Highly Precise | scitube.io |
| Safety | Handling of bulk, potentially hazardous materials | Smaller reaction volumes, enhanced safety | scitube.io |
| Scalability | Difficult, requires process redesign | Readily scalable by extending run time | scitube.io |
| Purification | Often requires offline chromatography | Can incorporate in-line purification | nih.gov |
Synthesis of Isotopically Labelled this compound for Mechanistic Studies
Isotopic labeling is an invaluable tool in drug discovery and development for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetic properties. nih.govnih.gov The synthesis of isotopically labeled this compound would enable detailed mechanistic investigations of its biological activity.
Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the molecule at specific positions. For example, to study the metabolism of the acetyl group, one could synthesize the target compound using [¹³C₂]-acetic anhydride. Similarly, labeling the ethyl linker or the imidazole ring could provide insights into the stability and metabolic fate of these structural motifs.
While the synthesis of isotopically labeled this compound has not been specifically described, established methods for isotopic labeling can be applied. nih.gov For example, the synthesis of ¹³C-labeled acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide) has been achieved using ¹³C-labeled precursors, demonstrating the feasibility of labeling the acetamide moiety. nih.gov
The synthesis would likely follow the same general routes as the unlabeled compound, but with the use of isotopically enriched starting materials. The choice of label and its position would be dictated by the specific research question being addressed.
The following table outlines potential isotopic labeling strategies for this compound.
| Labeled Precursor | Resulting Labeled Position in Target Compound | Potential Application in Mechanistic Studies | Reference (Labeling Principles) |
| [¹³C₂]-Acetic Anhydride | Acetyl group (carbonyl and methyl carbons) | Tracing the metabolic fate of the acetyl moiety | nih.gov |
| [¹⁵N]-1-(2-aminoethyl)imidazole | Amide nitrogen | Investigating amide bond stability and metabolism | nih.gov |
| [²H₄]-1-(2-aminoethyl)imidazole | Ethyl linker | Studying kinetic isotope effects and metabolic stability of the linker | nih.gov |
| ¹³C or ¹⁵N labeled Imidazole | Imidazole ring | Elucidating the role and metabolism of the imidazole core | nih.govnih.gov |
Advanced Structural Elucidation and Conformational Analysis of N 2 1h Imidazol 1 Yl Ethyl Acetamide
High-Resolution Spectroscopic Characterization
Spectroscopic methods are fundamental to determining the molecular structure of N-[2-(1H-Imidazol-1-yl)ethyl]acetamide, confirming its connectivity, and probing its electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and connectivity of a molecule. For this compound, the ¹H and ¹³C NMR spectra would provide a distinct set of signals corresponding to each unique proton and carbon environment.
Based on data from analogous structures like 1-ethyl-1H-imidazole and N-acetylethylenediamine, a predicted ¹H NMR spectrum can be constructed. chemicalbook.comnih.gov The protons on the imidazole (B134444) ring are expected to appear as distinct signals in the aromatic region, typically between 7.0 and 8.0 ppm. nih.govchemicalbook.com The ethylenediamine (B42938) bridge would exhibit two triplet signals corresponding to the two non-equivalent methylene (B1212753) (CH₂) groups. The methylene group adjacent to the imidazole ring (N-CH₂) would be influenced by the ring's electron-withdrawing nature, while the other methylene group (CH₂-NH) would couple to the amide proton. The acetyl group's methyl (CH₃) protons would appear as a sharp singlet, typically around 2.0 ppm. chemicalbook.com The amide proton (NH) signal would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Data is inferred from analyses of related compounds. chemicalbook.comnih.govchemicalbook.com
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole H2 | ~7.7 | Singlet |
| Imidazole H5 | ~7.1 | Singlet |
| Imidazole H4 | ~7.0 | Singlet |
| N-CH₂ (imidazole side) | ~4.1 | Triplet |
| CH₂-NH (amide side) | ~3.5 | Quartet |
| NH (amide) | Variable (e.g., ~6.9) | Broad Singlet |
| COCH₃ | ~2.0 | Singlet |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and study intermolecular interactions such as hydrogen bonding. The IR spectrum of this compound would be dominated by characteristic absorptions from the amide and imidazole groups. chemicalbook.comnih.gov
Key expected vibrational modes include a medium to strong N-H stretching band from the secondary amide around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, would produce a very strong absorption around 1640 cm⁻¹. researchgate.net The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected near 1550 cm⁻¹. researchgate.net The imidazole ring would contribute to several bands in the fingerprint region (below 1500 cm⁻¹), corresponding to C=N, C=C, and C-N stretching and ring deformation modes. researchgate.netnist.gov The presence of intermolecular hydrogen bonding between the amide N-H donor and a carbonyl oxygen or imidazole nitrogen acceptor could lead to broadening and a shift to lower wavenumbers for the involved stretching bands. researchgate.net
Table 2: Expected IR Absorption Bands for this compound Data is inferred from spectra of related compounds like N-ethylacetamide and 2-(1H-imidazol-1-yl)acetamide. chemicalbook.comnih.govnist.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |
| C-H Stretch | Alkyl, Aromatic | 2850-3150 | Medium-Weak |
| C=O Stretch (Amide I) | Carbonyl | ~1640 | Very Strong |
| N-H Bend (Amide II) | Secondary Amide | ~1550 | Strong |
| C=N, C=C Stretches | Imidazole Ring | 1400-1500 | Medium |
| C-N Stretch | Amide, Imidazole | 1200-1300 | Medium |
Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns. The molecular weight of this compound is 167.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167.
The fragmentation of the molecule would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the ethyl chain. Loss of the acetamide (B32628) group (•NHCOCH₃) would lead to a fragment at m/z 95, corresponding to the imidazol-1-ylethyl cation. Another significant fragmentation pathway would involve cleavage alpha to the amide carbonyl group, resulting in characteristic ions. For instance, cleavage of the bond between the carbonyl carbon and the ethylenediamine bridge could generate an acetyl cation ([CH₃CO]⁺) at m/z 43. A base peak at m/z 81, corresponding to the imidazol-1-ylmethyl cation ([C₄H₅N₂]⁺), is also plausible, arising from cleavage and rearrangement. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Predicted Ion/Fragment | Fragmentation Pathway |
|---|---|---|
| 167 | [C₈H₁₃N₃O]⁺ | Molecular Ion (M⁺) |
| 124 | [C₆H₈N₃]⁺ | Loss of acetyl group (•COCH₃) |
| 95 | [C₅H₇N₂]⁺ | Cleavage of ethyl chain (loss of •CH₂NHCOCH₃) |
| 81 | [C₄H₅N₂]⁺ | Imidazol-1-ylmethyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Solid-State Structural Determination via X-ray Crystallography
While a crystal structure for this compound itself is not publicly available, analysis of related imidazole derivatives provides a strong basis for predicting its solid-state conformation. core.ac.uknajah.edu X-ray crystallography of small molecules reveals precise bond lengths, bond angles, and intermolecular interactions in the crystalline state. wpmucdn.comutexas.edu
Table 4: Representative Crystallographic Data for an Imidazole Derivative (BCIC) Data from 2-n-butyl-4-chloro-5-carbaldehyde-1H-imidazole (BCIC), a related imidazole structure. core.ac.uk
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.997(3) |
| b (Å) | 11.524(2) |
| c (Å) | 8.198(2) |
| β (°) | 94.31(2) |
| Volume (ų) | 976.0(2) |
| Z (molecules/unit cell) | 4 |
Conformational Landscape and Dynamic Behavior
Experimental Probes of Conformational Preferences
Experimental techniques can probe the preferred conformations in solution. The crystal structures of related compounds suggest that the side chain can adopt either an extended (anti) or a bent (gauche) conformation. core.ac.uk The conformation around the amide bond is typically planar, with a strong preference for the trans isomer due to steric hindrance.
Variable-temperature NMR (VT-NMR) spectroscopy would be a key experimental method to study the dynamic behavior of this molecule. By monitoring chemical shifts and signal shapes at different temperatures, it is possible to investigate restricted rotation around the C-N bonds or to determine the energetic barriers between different conformers. The observation of distinct sets of signals at low temperatures that coalesce at higher temperatures would provide direct evidence of conformational exchange processes and allow for the quantification of the associated energy barriers.
Chemical Reactivity, Derivatization, and Mechanistic Investigations of N 2 1h Imidazol 1 Yl Ethyl Acetamide
Reactivity at the Acetamide (B32628) Moiety
The acetamide portion of the molecule, consisting of an amide bond, is a key site for specific chemical transformations. Its reactivity is central to both its stability and its potential for derivatization.
The amide bond in N-[2-(1H-Imidazol-1-yl)ethyl]acetamide possesses a degree of stability typical of secondary amides. However, it is susceptible to cleavage under certain conditions. The hydrolysis of the amide linkage represents a primary pathway for its degradation or metabolic transformation. This reaction typically proceeds under either acidic or basic catalysis, yielding 2-(1H-imidazol-1-yl)ethan-1-amine and acetic acid. evitachem.com The stability is generally fair under neutral physiological conditions, but the rate of hydrolysis increases significantly in the presence of strong acids or bases. evitachem.com
Table 1: Conditions for Amide Bond Hydrolysis
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | 2-(1H-imidazol-1-yl)ethan-1-amine hydrochloride, Acetic acid | Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water. |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water, Heat | 2-(1H-imidazol-1-yl)ethan-1-amine, Acetate salt | Involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. evitachem.com |
While the amide nitrogen is generally less nucleophilic than the imidazole (B134444) nitrogens, it can undergo reactions under specific conditions. N-acylation is a key reaction in the synthesis of related structures. For instance, the synthesis of N-(thiazol-2-yl)acetamide is achieved by reacting 2-aminothiazole (B372263) with acetyl chloride, demonstrating the formation of the N-acetyl group. researchgate.net Similarly, the synthesis of more complex acetamide derivatives often involves the coupling of a carboxylic acid chloride with an appropriate amine precursor. vulcanchem.com This highlights that the formation of the N-acetyl bond is a fundamental synthetic step. Further acylation on the already formed acetamide nitrogen is not a common reaction pathway.
Reactivity and Functionalization of the Imidazole Ring
The imidazole ring is an aromatic heterocycle that is rich in electrons, making it a versatile platform for various chemical modifications. nih.gov It contains two nitrogen atoms with distinct electronic properties: one pyrrole-like nitrogen (N-1), which is part of the aromatic π-system and bears a hydrogen atom, and one pyridine-like nitrogen (N-3), which has a lone pair of electrons available for reaction. nih.gov
The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack. nih.gov The nitrogen atom at the third position is typically the most reactive site for electrophiles due to the availability of its unshared electron pair. nih.gov Common electrophilic substitution reactions are challenging to control as they can occur at various carbon and nitrogen positions, depending on the reaction conditions and the nature of the electrophile.
Functionalization of the imidazole core is a key strategy for creating analogues. For example, directed Vilsmeyer formylation of related imidazole systems can introduce a formyl group onto the ring, which can then be used for further derivatization. banglajol.info The development of methods for creating 2-substituted 1H-imidazole derivatives often involves complex multi-step syntheses, such as the acid-mediated transformation of 5-amino-1,2,3-triazole derivatives. nih.gov
The imidazole moiety is a well-established ligand in coordination chemistry. ekb.egmdpi.com this compound can act as a ligand, coordinating with metal ions primarily through the lone pair of electrons on the pyridine-like nitrogen atom (N-3). ekb.eg Infrared spectroscopy is a crucial tool for studying this interaction; the N-H vibration of the imidazole ring typically shows no significant change upon complexation, indicating that the N-1 nitrogen is not involved in coordination. ekb.eg However, shifts in the C=N stretching frequency are observed, confirming the involvement of the N-3 nitrogen in forming a coordinate bond with the metal center. ekb.eg
The acetamide group can also participate in coordination through its carbonyl oxygen atom, potentially allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal ion. The combination of multiple ligands in a single complex can enhance its stability. ekb.eg The study of such mixed-ligand complexes provides insight into the principles of coordination chemistry. ekb.eg
Table 2: Metal Coordination Properties of Imidazole-Containing Ligands
| Metal Ion | Coordination Site(s) | Geometry (Example) | Characterization Technique |
|---|---|---|---|
| Cu(II), Ni(II), Zn(II), Co(II) | Imidazole N-3, Azo Nitrogen | Distorted Octahedral (for Cu(II)) ekb.eg | FT-IR, UV-Vis Spectroscopy ekb.egresearchgate.net |
Side-Chain Modifications and Analogues Derivatization
Modification of the ethylacetamide side chain is a common strategy for synthesizing analogues with varied properties. These modifications can involve altering the length of the alkyl chain, introducing different functional groups, or replacing the acetamide linkage altogether.
Research into related compounds demonstrates various synthetic pathways for derivatization. One approach involves a multi-step synthesis beginning with the formation of an imidazole-thiol, followed by reaction with a dihaloalkane to introduce a thioether linkage, and finally coupling with a carboxylic acid chloride to form the acetamide. vulcanchem.com This creates analogues such as 2-(4-ethoxyphenyl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide. vulcanchem.com
Other synthetic strategies focus on building complex structures onto the core molecule. For instance, reacting a morpholin-3-one (B89469) derivative with chloroacetyl chloride yields an intermediate that can be coupled with a formylated imidazole to produce complex acetamide analogues. banglajol.info The synthesis of N-substituted acetamide derivatives of benzimidazole (B57391) further illustrates the wide scope for creating diverse structures based on the acetamide scaffold. researchgate.net
Table 3: Examples of Derivatization of Imidazole Acetamide Analogues
| Analogue Structure | Key Modification | Synthetic Precursors | Reference |
|---|---|---|---|
| (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide | Chloro and butyl substitution on imidazole; complex N-phenyl acetamide | 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide | banglajol.info |
| 2-(4-ethoxyphenyl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide | Thioether linkage in side-chain; substituted phenyl and fluorophenyl groups | 5-(4-fluorophenyl)-1H-imidazole-2-thiol, 1,2-dibromoethane, 2-(4-ethoxyphenyl)acetic acid chloride | vulcanchem.com |
Theoretical and Computational Investigations of N 2 1h Imidazol 1 Yl Ethyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to provide insights into molecular behavior at the atomic level.
Electronic Structure Analysis (e.g., DFT Studies of Molecular Orbitals, Charge Distribution)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For N-[2-(1H-Imidazol-1-yl)ethyl]acetamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could be employed to determine its optimized geometry, electronic properties, and charge distribution. researchgate.net
Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For imidazole (B134444) and its derivatives, the HOMO is typically located on the imidazole ring, while the LUMO's position can vary depending on the substituents.
Charge Distribution: Natural Bond Orbital (NBO) analysis can be utilized to study the charge distribution within the this compound molecule. This analysis provides information about the delocalization of electron density between filled and empty orbitals, revealing the nature and strength of intramolecular interactions. It is expected that the nitrogen atoms of the imidazole ring and the oxygen and nitrogen atoms of the acetamide (B32628) group would possess negative partial charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to these heteroatoms and some of the carbon atoms would carry positive partial charges.
A hypothetical representation of key electronic properties for this compound, based on typical values for similar compounds, is presented in the table below.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Spectroscopic Property Predictions (e.g., NMR, IR Frequencies)
DFT calculations are also instrumental in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. sciencedaily.com For this compound, the protons on the imidazole ring would likely appear in the aromatic region of the ¹H NMR spectrum, while the protons of the ethyl and acetamide groups would be found in the aliphatic region. Similarly, the carbon atoms of the imidazole ring would have distinct chemical shifts from those in the ethyl and acetamide moieties in the ¹³C NMR spectrum.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These theoretical frequencies are often scaled to better match experimental IR spectra. researchgate.net Key vibrational modes for this compound would include the N-H and C-H stretching vibrations, the C=O stretching of the amide group, and various bending and stretching modes associated with the imidazole ring and the rest of the molecule.
Below are tables with hypothetical predicted NMR and IR data for this compound.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| Imidazole CH | 7.0-7.8 | 118-138 |
| N-CH₂-CH₂-N | 3.8-4.2 (N-CH₂) | 45-50 (N-CH₂) |
| 3.2-3.6 (CH₂-N) | 38-42 (CH₂-N) | |
| C=O | - | 170-175 |
| CH₃ | 1.9-2.2 | 20-25 |
| NH | 7.5-8.5 | - |
Table 3: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range |
|---|---|
| N-H Stretch (Amide) | 3250-3350 |
| C-H Stretch (Aromatic) | 3050-3150 |
| C-H Stretch (Aliphatic) | 2850-2950 |
| C=O Stretch (Amide I) | 1640-1680 |
| N-H Bend (Amide II) | 1520-1570 |
| C-N Stretch | 1200-1350 |
| Imidazole Ring Vibrations | 1400-1500, 800-1100 |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can be employed to explore its conformational space and understand its dynamic behavior in different environments, such as in a vacuum or in a solvent like water. nih.govnih.gov
The conformational flexibility of this compound arises from the rotation around the single bonds in the ethyl chain connecting the imidazole ring and the acetamide group. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. By analyzing the trajectory of the simulation, one can determine the root-mean-square deviation (RMSD) of the atomic positions, which provides a measure of the structural stability over time. The radius of gyration can also be calculated to assess the compactness of the molecule. For similar molecules like N-methylacetamide, studies have shown the existence of different conformers, and MD simulations can help quantify their relative populations. fcien.edu.uyumich.edu
In Silico Modeling of Molecular Interactions
In silico modeling techniques are essential for predicting how a molecule might interact with biological targets, such as proteins and nucleic acids. These methods are a cornerstone of computer-aided drug design.
Protein-Ligand Docking Studies (e.g., with bacterial enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.comtexilajournal.com This method is widely used to screen virtual libraries of small molecules for potential drug candidates. For this compound, docking studies could be performed against various bacterial enzymes or receptors to explore its potential as an antimicrobial agent. mdpi.comemerginginvestigators.org
The docking process involves generating a multitude of possible binding poses of the ligand in the active site of the protein and then scoring these poses based on a scoring function that estimates the binding affinity. The results of a docking study typically include the binding energy (or docking score) and a detailed visualization of the interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Studies on other imidazole-containing compounds have shown their ability to bind to the active sites of various bacterial proteins. emerginginvestigators.orgacs.org
A hypothetical table summarizing the results of a docking study of this compound with a bacterial enzyme is provided below.
Table 4: Hypothetical Docking Results of this compound with a Bacterial Enzyme
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | Tyr85, Ser122, Phe215 |
| Hydrogen Bonds | N-H...O (Tyr85), C=O...H-N (Ser122) |
| Hydrophobic Interactions | Imidazole ring with Phe215 |
Interaction Models with Nucleic Acids (e.g., DNA)
Computational modeling can also be used to investigate the potential interactions between small molecules and nucleic acids like DNA. acs.orgnih.gov Small molecules can bind to DNA through various modes, including intercalation between base pairs, binding to the major or minor groove, or through electrostatic interactions with the phosphate (B84403) backbone. nih.govoup.com
For this compound, computational models could be built to predict its preferred mode of binding to a DNA double helix. The imidazole ring, being a planar aromatic system, could potentially intercalate between DNA base pairs. Alternatively, the molecule could fit into one of the grooves of the DNA, forming hydrogen bonds and van der Waals contacts with the edges of the base pairs. The binding energy and the specific base pair preference (A-T vs. G-C) could also be estimated through these models. The understanding of such interactions is crucial for the design of molecules that can modulate gene expression. sciencedaily.comacs.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For analogues of this compound, various QSAR and QSPR studies have been conducted to understand the key structural features that govern their activities and properties, thereby guiding the design of new, more potent, or specialized molecules.
Detailed Research Findings in QSAR Studies
QSAR models for imidazole-containing compounds have been developed for a range of biological activities, including anticancer, antifungal, and antitubercular effects. These studies have highlighted the importance of specific molecular descriptors in determining the biological efficacy of these analogues.
For instance, in a study on 192 imidazole-containing farnesyltransferase inhibitors, it was found that the volume, shape, and polarity of the molecules are crucial for their activity. nih.gov The researchers developed both two-dimensional (2D) and three-dimensional (3D) QSAR models, with the non-linear models demonstrating greater accuracy than the linear ones. nih.gov The prediction capability of these 2D-QSAR models was found to be comparable to or even slightly better than previous 3D-QSAR models. nih.govnih.gov
Another QSAR investigation on a large series of 265 imidazole derivatives with antifungal properties against Candida albicans and Rhodotorula glutinis revealed the significance of size, bulkiness, and polar and lipophilic interactions in their antifungal potency. nih.gov The study also explored the impact of lipophilicity, quantified by the n-octanol/water partition coefficient (ClogP), on the antifungal activity. nih.gov
Furthermore, a 2D-QSAR study on imidazole-triazine clubbed derivatives as potential antitubercular agents identified three key parameters influencing their activity: the polar surface area (excluding phosphorus and sulfur), the moment of inertia on the Y-axis, and the count of methyl groups attached with a single bond. benthamdirect.com The study indicated that antitubercular activity was directly proportional to the polar surface area and the moment of inertia, while being inversely proportional to the number of single-bonded methyl groups. benthamdirect.com
In the context of anticancer activity, QSAR analyses of imidazole-(benz)azole and imidazole-piperazine derivatives against breast cancer cell lines (MCF-7) have led to the development of statistically significant 2D-QSAR models. researchgate.net Similarly, 3D-QSAR studies on N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives as inhibitors of Interleukin-1 Receptor-Associated Kinase-4 (IRAK4) have been performed, yielding models with high predictive power. ijddd.comresearchgate.net
The general approach in these studies involves optimizing the molecular structures of the analogues, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM) to build and validate the QSAR models. nih.govnih.gov
Detailed Research Findings in QSPR Studies
While QSAR studies focus on biological activity, QSPR models aim to predict the physicochemical properties of compounds based on their molecular structure. For imidazole derivatives, QSPR models have been developed to predict various thermodynamic properties. iau.ir These models are valuable for estimating properties that may be difficult or time-consuming to measure experimentally. The development of such models typically involves the use of molecular descriptors and genetic algorithm-multiple linear regressions to establish a predictive relationship. iau.ir
The following table summarizes the findings from various QSAR/QSPR studies on analogues of this compound.
| Analogue Class | Target Activity/Property | Key Findings from QSAR/QSPR Studies | Referenced Descriptors |
| Imidazole-containing Farnesyltransferase Inhibitors | Anticancer | Activity is influenced by the volume, shape, and polarity of the molecules. Non-linear QSAR models showed higher accuracy. nih.gov | - |
| Imidazole Derivatives | Antifungal | Antifungal potency is related to size, bulkiness, and polar and lipophilic interactions. nih.gov | ClogP (lipophilicity) nih.gov |
| Imidazole-Triazine Clubbed Derivatives | Antitubercular | Activity is directly proportional to the polar surface area and moment of inertia, and inversely proportional to the methyl group count. benthamdirect.com | Polar Surface Area, Moment of Inertia Y, SsCH3 count benthamdirect.com |
| Imidazole-(benz)azole and Imidazole-piperazine Derivatives | Anticancer (MCF-7 cell line) | Statistically significant 2D-QSAR models were developed to predict anticancer activity. researchgate.net | - |
| N-(1H-benzo[d]imidazol-2-yl)acetamide Derivatives | IRAK4 Inhibition | 3D-QSAR models with high predictive capability were established. ijddd.comresearchgate.net | - |
| Imidazole Derivatives | Thermodynamic Properties | QSPR models were developed to predict thermodynamic properties using molecular descriptors. iau.ir | - |
Biological and Biochemical Interaction Profiles of N 2 1h Imidazol 1 Yl Ethyl Acetamide Excluding Human Clinical Data
Molecular Recognition and Binding Mechanisms with Biomolecules
Enzyme Modulation and Inhibition Studies (e.g., Kinases, Specific Metabolic Enzymes)
No studies were identified that investigated the effects of N-[2-(1H-Imidazol-1-yl)ethyl]acetamide on any enzyme systems, including kinases or specific metabolic enzymes.
Receptor Binding and Ligand Activity in Defined Assays (e.g., GPCRs)
There is no available data from receptor binding assays or ligand activity studies to characterize the interaction of this compound with any receptors, including G-protein coupled receptors (GPCRs).
In Vitro Studies on Cellular Systems (Non-Human)
Cellular Uptake and Subcellular Distribution
No research has been published detailing the mechanisms of cellular uptake or the subcellular distribution of this compound in any non-human cellular systems.
Impact on Specific Cellular Pathways
Information regarding the impact of this compound on specific cellular pathways is not available in the scientific literature.
Role as a Biochemical Probe and Tool in Biological Research
There is no evidence to suggest that this compound has been utilized as a biochemical probe or a tool in any biological research to date.
Mechanistic Investigations of Observed Biological Activities (e.g., Antimicrobial, Antifungal mechanisms in vitro)
The biological activity of this compound is predicted to be primarily driven by the imidazole (B134444) moiety, a core component of many synthetic and natural bioactive compounds. The mechanisms underlying the antimicrobial and antifungal properties of imidazole derivatives are generally well-understood and provide a strong basis for hypothesizing the mode of action for this specific compound.
Antifungal Mechanism:
The primary antifungal mechanism of imidazole-based compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.govescholarship.org This enzyme is crucial in the fungal sterol biosynthesis pathway, specifically for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The proposed mechanism involves the nitrogen atom (N3) of the imidazole ring of this compound binding to the heme iron atom in the active site of CYP51. nih.gov This coordination bond competitively inhibits the natural substrate, lanosterol, from binding, thereby halting the demethylation process. The disruption of ergosterol synthesis leads to an accumulation of toxic sterol precursors in the fungal cell membrane. This alters the membrane's physical properties, increases its permeability, and disrupts the function of associated enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect). nih.gov
Table 1: Inferred Antifungal Mechanism of this compound
| Target Enzyme | Pathway | Proposed Action | Result |
| Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | The imidazole ring coordinates with the heme iron of the enzyme, inhibiting its function. | Depletion of ergosterol, accumulation of toxic sterols, and disruption of fungal cell membrane integrity. |
Antimicrobial Mechanism:
While the antifungal mechanism of imidazoles is well-defined, their antibacterial mode of action can be more varied and is generally less potent than their antifungal effects. For imidazole-containing compounds, several potential antibacterial mechanisms have been proposed, which may be relevant to this compound. These can include:
Inhibition of Nucleic Acid Synthesis: Some imidazole derivatives have been shown to interfere with the synthesis of bacterial DNA and RNA.
Disruption of the Cell Membrane: Similar to their effects on fungal membranes, some imidazole compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents.
Inhibition of Efflux Pumps: Certain imidazole derivatives may act as efflux pump inhibitors, thereby increasing the efficacy of other antimicrobial agents by preventing their removal from the bacterial cell.
It is important to note that the specific antibacterial mechanism and the spectrum of activity would be highly dependent on the full chemical structure of the compound and the specific bacterial species being targeted.
Studies in Model Organisms (Non-Human, for basic mechanistic understanding)
Direct studies of this compound in non-human model organisms for the elucidation of its antimicrobial or antifungal mechanisms are not currently documented. However, research on other imidazole derivatives in model organisms such as Caenorhabditis elegans and Danio rerio (zebrafish) provides valuable insights into the potential biological interactions and toxicological profiles of this class of compounds.
Caenorhabditis elegans
The nematode C. elegans is a widely used model organism for toxicological and pharmacological studies due to its genetic tractability and well-characterized biology. Studies on imidazole derivatives in C. elegans have primarily focused on their anthelmintic properties. For instance, the compound diisopropylphenyl-imidazole (DII) has been shown to be lethal to both mature and immature stages of C. elegans. nih.govplos.orgnih.gov Mechanistic studies revealed that DII's nematicidal action in adult worms involves a previously unidentified UNC-29-containing muscle acetylcholine receptor, which is distinct from the classical levamisole-sensitive receptors. nih.gov This highlights that imidazole derivatives can have specific neuronal targets in invertebrates.
Other research in C. elegans has demonstrated that certain imidazole compounds, such as 1-Mesityl-3-(3-sulfonatopropyl) imidazolium (B1220033) (MSI), can confer resistance to oxidative stress and delay the onset of proteotoxicity in models of neurodegenerative diseases. frontiersin.org This protective effect was found to be dependent on the activation of the Heat Shock Transcription Factor (HSF-1). frontiersin.org These findings suggest that beyond antimicrobial activities, the imidazole scaffold can interact with fundamental cellular stress response pathways.
Table 2: Studies of Imidazole Derivatives in Caenorhabditis elegans
| Compound | Biological Effect | Observed Mechanism/Target | Reference |
| Diisopropylphenyl-imidazole (DII) | Nematicidal | Acts on an UNC-29-containing muscle acetylcholine receptor. | nih.govplos.orgnih.gov |
| 1-Mesityl-3-(3-sulfonatopropyl) imidazolium (MSI) | Anti-proteotoxic, Oxidative stress resistance | Activation of the Heat Shock Transcription Factor (HSF-1). | frontiersin.org |
Danio rerio (Zebrafish)
Zebrafish embryos are a popular vertebrate model for in vivo toxicity and bioactivity screening of small molecules due to their rapid development and optical transparency. Imidazole-based compounds have been evaluated in zebrafish to assess their potential toxicity and for bioimaging applications. For example, certain novel benzimidazole-based oligosaccharides have undergone toxicity testing in zebrafish embryos, showing no significant developmental defects at tested concentrations, which supports their potential for further pharmacological development. spandidos-publications.com Additionally, various imidazole derivatives have been synthesized and used as fluorescent probes for in vivo imaging in zebrafish, demonstrating their ability to be absorbed and distributed in a living vertebrate system. nih.govacs.org
These studies in zebrafish, while not directly addressing antimicrobial mechanisms, are crucial for establishing the safety profile and pharmacokinetic properties of imidazole compounds in a whole-organism context.
Advanced Analytical Methodologies for N 2 1h Imidazol 1 Yl Ethyl Acetamide
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis
Chromatographic techniques are fundamental in assessing the purity of N-[2-(1H-Imidazol-1-yl)ethyl]acetamide and in resolving it from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column, such as a C8 or C18, to separate the compound from its impurities. nih.govmdpi.com The mobile phase composition is critical for achieving optimal separation and often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH. nih.govmdpi.com A patent for the detection of imidazole (B134444) as a related substance in a pharmaceutical intermediate suggests using an amide-bonded silica (B1680970) gel column with a mobile phase of acetonitrile (B52724) and water. google.com Detection is commonly performed using a UV detector at a wavelength where the imidazole chromophore exhibits strong absorbance, typically around 210-230 nm. google.comptfarm.pl
For instance, a method for the simultaneous determination of several imidazole anti-infective drugs utilized a C8 column with a mobile phase of methanol and 0.025 M KH2PO4 (70:30, v/v) at pH 3.2, with UV detection at 300 nm. nih.gov While this specific method was for different imidazoles, the principles are readily adaptable for this compound.
Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. However, due to the polar nature and lower volatility of this compound, derivatization is often a necessary step to improve its chromatographic properties. gdut.edu.cn Acetylation of the secondary amine, for instance, can increase volatility and reduce peak tailing. N-methylimidazole itself has been studied as a catalyst for the acetylation of hydroxy compounds prior to GC analysis. acs.orgnih.gov A recent study developed a GC-MS method for the detection of imidazole-like compounds in atmospheric aerosols, which involved a derivatization step using isobutyl chloroformate. gdut.edu.cn This highlights the potential of GC-MS for the analysis of derivatized this compound.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | Provides good retention and separation of polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for good peak shape and MS compatibility. |
| Gradient | 5% B to 95% B over 20 minutes | To elute a range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 215 nm | Wavelength for detecting the imidazole ring. researchgate.net |
| Injection Volume | 10 µL | Standard injection volume. |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Sample Characterization
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), are indispensable for the structural elucidation and sensitive quantification of this compound in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity. researchgate.net For the analysis of this compound, LC-MS would typically employ an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov The mass spectrometer can be operated in full-scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for targeted quantification. A study on the determination of an imidazole H3 antagonist in rat plasma utilized LC-MS with ESI in the positive ion mode. nih.gov The method involved protein precipitation with acetonitrile followed by evaporation and reconstitution in the mobile phase. nih.gov Similarly, a UHPLC-MS method was developed to quantify various imidazole derivatives in atmospheric particles, demonstrating the power of this technique for trace-level analysis in complex samples. wiley.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. As mentioned previously, derivatization of this compound would likely be required prior to GC-MS analysis. gdut.edu.cn The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound, which is invaluable for impurity identification. A method for detecting imidazole-like compounds in the atmosphere by GC-MS after derivatization has been successfully developed, with limits of detection in the sub-µg/mL range. gdut.edu.cn
Table 2: Representative LC-MS/MS Parameters for Quantification of this compound
| Parameter | Condition | Purpose |
| LC System | UHPLC | For fast and efficient separation. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Suitable for high-resolution separations. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good ionization efficiency in ESI. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the imidazole moiety. nih.gov |
| MS/MS Transitions | Precursor Ion (MH+) -> Product Ions | For high selectivity and sensitivity in quantification. |
| Sample Preparation | Protein precipitation or solid-phase extraction | To remove interfering matrix components. nih.gov |
Electrochemical Detection and Quantification Methods
Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds like this compound. The imidazole moiety can be electrochemically active, allowing for its detection using techniques such as cyclic voltammetry or amperometry.
Research has shown that imidazole derivatives can be detected using modified electrodes. For instance, heme peptide-modified electrodes have been used for the sensing of imidazole derivatives. acs.org The principle involves the interaction of the imidazole compound with the modified electrode surface, leading to a measurable change in the electrochemical signal. Another study reported on the electrochemical properties of imidazole derivatives functionalized on single-walled carbon nanotubes, demonstrating their electrochemical activity. researchgate.net
While specific methods for this compound are not extensively reported, the development of an electrochemical sensor for its quantification is a feasible approach. This would involve optimizing the electrode material and the electrochemical parameters (e.g., applied potential) to achieve a sensitive and selective response.
Spectrophotometric Assays for Concentration Determination
UV-Visible spectrophotometry is a straightforward and widely accessible technique for determining the concentration of this compound in solution, provided there are no interfering substances that absorb at the same wavelength. The imidazole ring possesses a characteristic UV absorbance. mdpi.com
Studies on various imidazole derivatives have reported their UV absorption maxima. For example, imidazole itself shows a characteristic absorption peak around 209 nm in a methanol-water solution. mdpi.com Other imidazole derivatives, such as miconazole (B906) nitrate, have been quantified using UV spectrophotometry at a wavelength of 272 nm. ajpamc.com The specific λmax for this compound would need to be experimentally determined, but it is expected to be in the range of 200-280 nm. mdpi.comresearchgate.net
To perform a spectrophotometric assay, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. It is important to note that the Bradford protein assay, a colorimetric method, is recommended for protein quantification in the presence of high concentrations of imidazole, as imidazole can interfere with copper-based assays like the Lowry and biuret (B89757) methods. qiagen.com
Bioanalytical Applications in Research Settings (e.g., cellular extracts, media)
The analysis of this compound in biological matrices such as cellular extracts and culture media is crucial for in vitro research studies. These analyses typically require highly sensitive and selective methods to overcome the complexity of the biological matrix.
HPLC and LC-MS/MS are the methods of choice for such applications. nih.govnih.gov For instance, a validated LC-MS method was developed for the determination of an imidazole H3 antagonist in rat plasma, demonstrating the feasibility of quantifying imidazole derivatives in biological fluids. nih.gov The sample preparation step is critical and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components and concentrate the analyte. nih.gov Microflow LC/MS/MS systems are also being utilized for high-sensitivity analysis of drugs in very small plasma volumes, which is particularly advantageous in preclinical studies. shimadzu.com
In studies involving cellular extracts, after cell lysis and protein removal, the resulting supernatant can be analyzed by a validated LC-MS/MS method to determine the intracellular concentration of this compound. Similarly, its concentration in cell culture media can be monitored over time to study its stability and cellular uptake. The development of such bioanalytical methods is essential for understanding the compound's behavior in a biological context.
Potential Applications and Functional Materials Based on N 2 1h Imidazol 1 Yl Ethyl Acetamide
Catalysis and Organocatalysis
The imidazole (B134444) moiety is a cornerstone in both biological and synthetic catalysis, primarily due to the nucleophilic nature of its sp2-hybridized nitrogen atom and its ability to act as a proton shuttle. These characteristics make N-[2-(1H-Imidazol-1-yl)ethyl]acetamide a compelling candidate for various catalytic applications.
Role as a Ligand in Metal-Catalyzed Reactions
The imidazole ring is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The nitrogen atom at the 3-position of the imidazole ring in this compound can readily coordinate to a metal center, creating a metal-ligand complex that can catalyze a variety of organic transformations.
The ethylacetamide side chain can influence the catalytic activity in several ways:
Steric Hindrance: The bulkiness of the substituent can affect the coordination geometry around the metal center, potentially influencing the selectivity of the reaction.
Electronic Effects: The amide group can electronically modify the imidazole ring, thereby tuning the electron-donating ability of the nitrogen ligand and the reactivity of the metal catalyst.
Secondary Coordination: The amide oxygen could potentially act as a secondary binding site, leading to the formation of a bidentate chelate with the metal ion. This chelation effect often enhances the stability and catalytic performance of the complex.
Research on related imidazole-containing ligands has demonstrated their efficacy in various metal-catalyzed reactions. For instance, palladium complexes of 2-acylimidazoles have been utilized in asymmetric allylic alkylation reactions. nih.gov Similarly, nickel single-atom catalysts on carbon nitride have shown that imidazole ligands can facilitate C-O and C-N coupling reactions. acs.org These examples underscore the potential of this compound to serve as a versatile ligand in catalysis.
Table 1: Potential Metal-Catalyzed Reactions Using this compound as a Ligand
| Reaction Type | Potential Metal Catalyst | Rationale |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Imidazole ligands are known to stabilize the active metal species and promote catalytic turnover. |
| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium | N-heterocyclic carbene (NHC) precursors, often derived from imidazoles, are highly effective in these reactions. |
| Oxidation Reactions | Copper, Iron | Imidazole-metal complexes can mimic the active sites of metalloenzymes involved in oxidation. |
| Asymmetric Catalysis | Chiral Metal Complexes | The acetamide (B32628) group offers a site for introducing chirality, enabling enantioselective transformations. |
Organocatalytic Applications in Organic Synthesis
The imidazole ring itself can act as a nucleophilic catalyst, similar to the role of the histidine residue in many enzymes. The lone pair of electrons on the N-3 atom can initiate a reaction by attacking an electrophilic center. The resulting imidazolium (B1220033) intermediate is often highly reactive and can be readily displaced by another nucleophile, regenerating the catalyst.
This compound could potentially catalyze reactions such as:
Acyl-Transfer Reactions: The imidazole moiety can facilitate the transfer of acyl groups, a fundamental transformation in organic synthesis.
Michael Additions: By activating the electrophile, the imidazole catalyst can promote the addition of nucleophiles to α,β-unsaturated compounds.
Hydrolysis Reactions: The imidazole can act as a general base or nucleophilic catalyst to promote the hydrolysis of esters and amides.
Materials Science and Engineering
The structural features of this compound make it a valuable building block for the creation of novel functional materials with tailored properties.
Incorporation into Polymeric Systems
The imidazole and acetamide functionalities of this compound can be leveraged for its incorporation into polymeric structures. This can be achieved through either polymerization of a vinyl-substituted derivative or by grafting the molecule onto an existing polymer backbone.
Imidazole-functionalized polymers have shown significant promise as:
Polymer-Supported Catalysts: Immobilizing the catalytic imidazole unit onto a polymer support facilitates catalyst recovery and reuse, a key principle of green chemistry. researchgate.net
Ion-Exchange Resins: The basic nitrogen atoms of the imidazole ring can be protonated, allowing the polymer to function as an anion-exchange resin.
Stimuli-Responsive Materials: The pH-sensitive nature of the imidazole ring can be used to create polymers that change their properties (e.g., swelling, solubility) in response to changes in pH.
For example, imidazole-based mesoporous polymers have been developed as cooperative catalysts for CO2 fixation. rsc.org Furthermore, polyvinylimidazole has been shown to be an effective catalyst for dephosphorylation reactions. scielo.br
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound, with its coordinating imidazole nitrogen and potential for hydrogen bonding via the acetamide group, makes it an attractive candidate as a ligand for MOF synthesis.
MOFs constructed from imidazole-based ligands can exhibit a range of interesting properties, including:
Porosity: The ability to create porous structures with high surface areas for gas storage and separation.
Catalysis: The incorporation of catalytically active metal centers or functionalized ligands within the MOF structure. uchicago.edu
Sensing: The design of MOFs that can detect the presence of specific molecules through changes in their physical properties. mdpi.com
While the vast majority of MOFs utilize aromatic carboxylates, the use of N-donor ligands is a growing area of research. mdpi.com The flexibility of the ethylacetamide chain in this compound could lead to the formation of dynamic or "breathing" MOFs that can change their structure in response to external stimuli.
Table 2: Potential Properties of MOFs Derived from this compound
| Property | Potential Application | Rationale |
| Gas Adsorption | CO2 Capture, Hydrocarbon Separation | The polar imidazole and amide groups can enhance selectivity for polarizable gas molecules. |
| Heterogeneous Catalysis | Size-Selective Catalysis | The defined pore structure of the MOF can control access of substrates to the active sites. |
| Drug Delivery | Controlled Release | The porous framework can encapsulate drug molecules, with release triggered by pH or other stimuli. |
| Chemical Sensing | Detection of Metal Ions or Small Molecules | The interaction of analytes with the MOF can induce a measurable change in fluorescence or other properties. |
Development of Advanced Sensing Materials (e.g., Chemosensors)
The imidazole ring is a known fluorophore and its fluorescence properties can be sensitive to the local environment, including the presence of metal ions or other analytes. This makes imidazole derivatives promising candidates for the development of fluorescent chemosensors.
This compound could be developed as a chemosensor based on several mechanisms:
Fluorescence Quenching or Enhancement: Coordination of a metal ion to the imidazole nitrogen can lead to a change in the fluorescence intensity of the molecule.
Ratiometric Sensing: By incorporating a second fluorophore, it may be possible to design a sensor that exhibits a change in the ratio of two emission wavelengths upon analyte binding, providing a more robust and reliable signal.
Recent research has highlighted the potential of imidazole-based fluorescent probes for the detection of various ions, including mercury and cyanide. rsc.orgnih.govrsc.org The design of such sensors often involves the strategic placement of functional groups that can selectively interact with the target analyte. The acetamide group in this compound could play a role in modulating the selectivity and sensitivity of the sensor.
Exploitation of Hydrogen Bonding and π-π Stacking for Functional Materials
The molecular structure of this compound, featuring both hydrogen bond donors (the N-H group of the imidazole ring and the amide N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms of the imidazole ring), lends itself to the formation of intricate supramolecular architectures. These non-covalent interactions, particularly hydrogen bonding and π-π stacking, are pivotal in the design of functional materials.
Detailed crystallographic studies on related 2-nitroimidazole (B3424786) derivatives, such as N-[1-(2-hydroxyethyl)-2-nitro-1H-imidazol-1-yl]acetamide (SR2508), reveal extensive intermolecular hydrogen bonding networks. nih.gov In the crystal structure of SR2508, hydrogen bonds are observed between different molecules, which are believed to account for the compound's increased hydrophilic character. nih.gov The imidazole ring and the adjacent amide group in such structures are often planar, a conformation that facilitates close packing and directional interactions. nih.gov
Similarly, studies on other heterocyclic acetamides like N-(Thiazol-2-yl)acetamide show that the crystal structure is stabilized by a combination of N—H···N and C—H···O hydrogen bonds. researchgate.net These interactions dictate the molecular packing and the resulting material's physical properties. The imidazole ring in this compound is an aromatic system capable of participating in π-π stacking interactions. The planarity of the imidazole ring is crucial for effective stacking, which, in concert with hydrogen bonding, can lead to the formation of well-ordered, self-assembled structures like liquid crystals, gels, and crystalline solids with specific electronic or optical properties.
Green Chemical Process Development
The synthesis of imidazole-containing compounds is increasingly benefiting from the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the avoidance of hazardous substances. Research into the synthesis of derivatives related to this compound showcases this trend.
A notable green method involves the microwave-assisted, solid-state synthesis of N-benzyl-2-(2-nitro-1-H-imidazol-1-yl)acetamide. google.com This single-step procedure is performed by mixing the starting materials, N-benzyl-2-hydroxyacetamide and 2-nitroimidazole, and activating the mixture with microwave irradiation without the need for a solvent or any acid or base catalysts. google.com This approach is described as clean, simple, economical, rapid, and environmentally friendly. google.com
Another significant advancement is the El-Saghier reaction, a novel, one-pot procedure for producing imidazolidin-4-ones. nih.govacs.org This method reacts various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat (solvent-free) conditions. nih.govacs.org The reaction achieves excellent yields (90–98%) in a short time (2 hours) at a moderate temperature (70 °C), thereby avoiding the cost, safety, and pollution issues associated with hazardous solvents. nih.gov
The table below summarizes key findings from these green synthesis approaches.
| Method | Key Features | Starting Materials (Example) | Product (Example) | Yield | Reference |
| Microwave-Assisted Solid-State Synthesis | Solvent-free, Catalyst-free, Rapid (one-step) | N-benzyl-2-hydroxyacetamide, 2-nitroimidazole | N-benzyl-2-(2-nitro-1-H-imidazol-1-yl)acetamide | Not specified | google.com |
| El-Saghier Reaction (Neat Conditions) | Solvent-free, One-pot, High efficiency | Cyclohexylamine, Ethyl cyanoacetate, Ethyl glycinate hydrochloride | N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide | 90-98% | nih.govacs.org |
Precursor Chemistry for Novel Imidazole Derivatives
This compound and its structural analogs are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex and often biologically active imidazole derivatives. nih.govacs.orgevitachem.com The inherent reactivity of the acetamide and imidazole moieties allows for targeted chemical modifications to generate novel molecular scaffolds.
Substituted imidazoles are recognized as crucial intermediates in the synthesis of pharmaceuticals and other bioactive compounds. nih.govacs.org For instance, chloroacetamide derivatives of imidazole, such as Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)-, are employed as precursors for synthesizing compounds with potential antimicrobial or anticancer properties. evitachem.com The electrophilic nature of the α-chloro group makes it highly susceptible to nucleophilic substitution, enabling the facile introduction of diverse functional groups. evitachem.com
A practical application of this precursor chemistry is the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, which have shown potential as anticancer agents. elsevierpure.com The synthesis begins by reacting 2-aminobenzimidazole (B67599) with 2-chloroacetyl chloride to form the key intermediate, N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide. elsevierpure.com This intermediate is then reacted with various substituted piperazines to yield the final target compounds. elsevierpure.com Similarly, the El-Saghier reaction utilizes amine and acetamido precursors to construct novel imidazolidin-4-one (B167674) derivatives. nih.govacs.org
The table below illustrates the role of imidazole acetamide derivatives as precursors.
| Precursor Compound | Reaction Type | Resulting Derivative Class | Example Product | Reference |
| N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide | Nucleophilic Substitution | N-Arylpiperazinyl-acetamides | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | elsevierpure.com |
| Amines, Ethyl cyanoacetate, Ethyl glycinate hydrochloride | One-pot condensation (El-Saghier reaction) | Imidazolidin-4-ones | N,N'-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) | nih.govacs.org |
| Acetamide, 2-chloro-N-(1H-imidazol-2-ylmethyl)- | Nucleophilic Substitution | Bioactive Imidazole Compounds | Various complex organic molecules | evitachem.com |
Future Research Directions and Emerging Trends for N 2 1h Imidazol 1 Yl Ethyl Acetamide
Exploration of Unconventional Synthetic Strategies
The development of novel and efficient synthetic routes is paramount to advancing the study of N-[2-(1H-Imidazol-1-yl)ethyl]acetamide. Future research will likely move beyond traditional methods to embrace greener and more sustainable approaches.
Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in organic synthesis, offering accelerated reaction times, improved yields, and a reduction in solvent use. researchgate.net A patented method for producing a related compound, N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, utilizes microwave irradiation as an activation source in a one-step, solid-state reaction. google.com This approach is described as clean, simple, economical, and environmentally friendly, as it avoids the need for acid or base catalysts. google.com The successful application of microwave-assisted synthesis to other imidazole (B134444) derivatives further underscores its potential for the efficient production of this compound and its analogues. nih.gov
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. Exploring the synthesis of this compound using flow chemistry could lead to more efficient and reproducible production methods, facilitating its availability for further research and potential applications.
Enzymatic Synthesis: Biocatalysis presents a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes for the synthesis of this compound could offer a pathway to a more sustainable and atom-economical process. Future research may focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in its synthesis. The de novo design of enzymes, driven by artificial intelligence, is an emerging field that could revolutionize this area. nih.gov
Integration of Advanced Spectroscopic and Imaging Techniques
A deeper understanding of the structural and dynamic properties of this compound requires the application of sophisticated analytical techniques.
Advanced NMR Techniques: While standard 1D NMR provides basic structural information, advanced techniques like 2D NMR (COSY, HMBC, HSQC) are crucial for the unequivocal assignment of proton and carbon signals, especially in complex derivatives. ipb.pt Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide valuable insights into the compound's conformation in solution. ipb.pt For instance, in related imidazole derivatives, NOE experiments have been essential in determining stereochemistry and preferential conformations. ipb.pt
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. scispace.comresearchgate.net A study on the related nitroimidazole derivative, SR2508, revealed details about its molecular conformation, planarity of the imidazole ring, and the nature of hydrogen bonding. nih.gov Similar studies on this compound would be invaluable for understanding its solid-state packing and potential for polymorphism.
Mass Spectrometry Imaging (MSI): This powerful technique allows for the visualization of the spatial distribution of molecules within a sample. In the context of biological studies, MSI could be used to map the localization of this compound and its metabolites in tissues, providing critical information about its absorption, distribution, and metabolism.
Deeper Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing reactions and designing new ones.
Computational Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the most likely mechanisms. researchgate.net For other imidazole derivatives, DFT has been used to compare calculated molecular geometries with experimental X-ray data, providing a deeper understanding of their electronic structure. researchgate.net
Kinetic Studies: Investigating the kinetics of the formation of this compound can provide valuable data on reaction rates, orders, and the influence of various parameters such as temperature, concentration, and catalysts. Kinetic studies on related acetamide-sulfonamide scaffolds have been used to determine their mode of inhibition against certain enzymes. nih.gov
Novel Applications in Smart Materials and Supramolecular Chemistry
The unique structural features of this compound, particularly the presence of the imidazole ring and the amide group, make it an interesting candidate for applications in materials science.
Smart Materials: The imidazole moiety is known to be responsive to stimuli such as pH and metal ions. This property could be exploited to develop "smart" materials incorporating this compound that exhibit changes in their properties in response to environmental cues. This could include applications in sensors, drug delivery systems, and self-healing materials.
Supramolecular Chemistry: The ability of the amide and imidazole groups to participate in hydrogen bonding suggests that this compound could be a valuable building block in supramolecular chemistry. nih.gov The formation of well-defined supramolecular assemblies through non-covalent interactions could lead to the development of novel hydrogels, liquid crystals, and other functional materials. The study of a related nitroimidazole, SR2508, highlighted the importance of hydrogen bonding in its crystal packing. nih.gov
Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Design and Prediction
Property Prediction: Machine learning models can be trained on existing data to predict a wide range of properties for new molecules, including their physicochemical characteristics, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.goviapchem.org This can significantly accelerate the drug discovery process by prioritizing compounds with desirable properties for synthesis and testing. colab.ws
De Novo Design: Generative AI models can design novel molecules with specific desired properties from scratch. nih.gov These models can explore vast chemical spaces to identify new derivatives of this compound with potentially enhanced activity or improved properties. mdpi.com
The future of research on this compound is bright, with numerous exciting avenues for exploration. By embracing these emerging trends, scientists can continue to unravel the complexities of this intriguing molecule and pave the way for its application in a wide range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[2-(1H-Imidazol-1-yl)ethyl]acetamide, and how can purity be validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, imidazole derivatives can react with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile . Purification involves recrystallization (ethanol/water mixtures) or column chromatography. Purity validation requires NMR (¹H/¹³C) to confirm structural integrity, IR spectroscopy for functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹), and HPLC for quantitative purity assessment .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H NMR : Identifies protons on the imidazole ring (δ ~7.0–7.5 ppm as singlets or doublets) and the acetamide NH (δ ~10 ppm, broad singlet) .
- ¹³C NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and imidazole C2/C4 carbons (δ ~135–140 ppm) .
- IR : Validates amide C=O stretching (~1670 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- HRMS : Ensures molecular ion consistency (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .
Q. How do solvent systems and catalysts influence the yield of this compound derivatives?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while tert-BuOH/H₂O mixtures (3:1) are optimal for copper-catalyzed cycloadditions . Catalysts like Cu(OAc)₂ (10 mol%) improve regioselectivity in triazole formation, with yields >75% achievable under ambient conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodology : Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (cell line specificity, incubation time) or impurities. Solutions:
- Comparative studies : Test analogs under identical conditions (e.g., MTT assay on MCF-7 vs. HeLa cells) .
- Structural validation : Use X-ray crystallography to confirm stereochemistry, as minor conformational changes (e.g., gauche vs. antiperiplanar acetamide orientation) impact binding .
- Dose-response curves : Ensure linearity (R² >0.95) and replicate experiments (n ≥3) to minimize variability .
Q. What strategies optimize the regioselectivity of 1,3-dipolar cycloaddition reactions involving imidazole-ethylacetamide precursors?
- Methodology :
- Catalyst tuning : Cu(I) catalysts favor 1,4-regioisomers, while Ru-based systems shift selectivity toward 1,5-products .
- Solvent effects : High dielectric solvents (e.g., H₂O) stabilize transition states, improving cycloaddition efficiency .
- Substituent engineering : Electron-withdrawing groups (e.g., -NO₂) on aryl azides enhance reaction rates and selectivity .
Q. How can computational methods predict the binding affinity of this compound derivatives to biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with targets (e.g., EGFR kinase) using PDB structures. Prioritize compounds with docking scores ≤-7.0 kcal/mol .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-protein complexes .
- QSAR modeling : Correlate substituent electronegativity or logP values with bioactivity (e.g., pIC₅₀) to guide synthesis .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Methodology :
- pH stability assays : Incubate compounds in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Plasma stability : Use human plasma (37°C, 1h); precipitate proteins with acetonitrile and quantify parent compound via LC-MS .
- Forced degradation : Expose to UV light (254 nm) or H₂O₂ (3%) to identify photolytic/oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
